Product packaging for 2-[(2-bromophenyl)methyl]guanidine(Cat. No.:CAS No. 3911-38-4)

2-[(2-bromophenyl)methyl]guanidine

Cat. No.: B12288539
CAS No.: 3911-38-4
M. Wt: 228.09 g/mol
InChI Key: VEWFHMVVHGDNPE-UHFFFAOYSA-N
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Description

Significance of the Guanidine (B92328) Moiety in Biological Systems and Drug Design

The guanidine group, characterized by a central carbon atom bonded to three nitrogen atoms, is a cornerstone of medicinal chemistry. nih.govresearchgate.net Its unique electronic and structural properties make it a "privileged scaffold" in drug design. nih.gov At physiological pH, the guanidinium (B1211019) cation is stabilized by resonance, allowing the positive charge to be delocalized across the three nitrogen atoms. This high basicity (pKa ≈ 13.5) ensures it is protonated and positively charged under most biological conditions. sci-hub.se

This charged and planar nature allows the guanidinium group to act as a bioisostere of the protonated side chain of arginine, an essential amino acid. researchgate.net Consequently, guanidine-containing molecules can effectively interact with biological targets such as enzymes, receptors, and ion channels through strong electrostatic interactions and hydrogen bonding. researchgate.netnih.gov For instance, the guanidinium group can form a bidentate hydrogen bond with carboxylate groups found in the active sites of many enzymes, such as proteases and kinases, potentially leading to potent and selective inhibition. nih.govacs.org This ability to mimic arginine and engage in specific, high-energy interactions is a key reason for its prevalence in a wide array of therapeutic agents. nih.govnih.gov

Table 1: Examples of Biologically Active Guanidine-Containing Compounds

Compound Name Structure Biological Target / Therapeutic Use
Metformin Structure of Metformin Antidiabetic agent; activates AMP-activated protein kinase (AMPK). jocpr.com
Guanfacine Structure of Guanfacine Antihypertensive; selective agonist for the α2A adrenergic receptor.
Zanamivir Structure of Zanamivir Antiviral (influenza); inhibits neuraminidase enzyme. researchgate.net
Cimetidine Structure of Cimetidine Histamine (B1213489) H2 receptor antagonist; reduces stomach acid.

Overview of Brominated Organic Compounds in Medicinal Chemistry

Halogenation, particularly with bromine, is a widely used strategy in drug design to modulate the physicochemical properties of a lead compound. acs.org The introduction of a bromine atom can have profound effects on a molecule's lipophilicity, metabolic stability, and binding affinity. researchgate.netresearchgate.net Bromine is more lipophilic than hydrogen, which can enhance a drug's ability to cross cellular membranes and the blood-brain barrier.

Furthermore, bromine can participate in halogen bonding, a non-covalent interaction with electron-donating atoms like oxygen or nitrogen in a biological target. This interaction, though weaker than a hydrogen bond, can be highly directional and contribute significantly to binding affinity and selectivity. The size and polarizability of the bromine atom can also introduce favorable steric interactions within a binding pocket. acs.org From a drug development perspective, incorporating bromine can block sites of metabolism, thereby increasing the half-life of a compound. researchgate.net

Table 2: Examples of Brominated Compounds in Medicinal Chemistry

Compound Name Structure Function of Bromine
Brompheniramine Structure of Brompheniramine Antihistamine; the bromine atom contributes to the overall lipophilicity and binding at the H1 receptor.
Brodalumab Not applicable (monoclonal antibody) Biologic drug for psoriasis; contains brominated tyrosine residues.
Haloperidol Structure of Haloperidol Antipsychotic; the bromo- and chloro-substituents are key for its dopamine (B1211576) D2 receptor antagonism.

Rationale for Investigating 2-[(2-bromophenyl)methyl]guanidine within the Context of Guanidine Derivatives

The rationale for the specific investigation of this compound stems from the logical combination of the functional groups discussed. The structure proposes the attachment of a highly basic guanidine headgroup to a benzyl (B1604629) scaffold, which is a common framework in medicinal chemistry. The benzyl group itself can engage in hydrophobic and π-stacking interactions within protein binding sites.

The specific placement of the bromine atom at the ortho- (2-position) of the phenyl ring is of particular interest. This substitution pattern introduces several key variables for investigation:

Steric Influence: The ortho-bromo group can influence the rotational freedom around the phenyl-methyl bond, potentially locking the molecule into a specific conformation that could be more favorable for binding to a target.

Halogen Bonding Potential: The proximity of the bromine to the benzyl-guanidine linkage could allow it to act as a halogen bond donor to a nearby acceptor site on a receptor, thus enhancing binding affinity.

Modulated Lipophilicity: The bromine atom increases the lipophilicity of the phenyl ring, which could influence the compound's pharmacokinetic profile.

Research on related benzylguanidine structures has shown activity across various biological targets. For instance, meta-bromobenzylguanidine ([76Br]MBBG) has been studied for its uptake in heart tissue, suggesting interactions with catecholamine reuptake systems. nih.gov Other substituted benzylguanidines have been explored as antagonists for histamine H3 receptors and muscarinic receptors. acs.orgnih.gov

The investigation of this compound is therefore a rational step in exploring new chemical space. It aims to systematically probe how the interplay between the potent hydrogen-bonding capacity of the guanidine group and the specific steric and electronic effects of an ortho-bromo substituent can lead to novel pharmacological activity. The synthesis and biological evaluation of this compound could provide valuable insights into the structure-activity relationships of substituted benzylguanidines, potentially leading to new leads for a variety of therapeutic areas, including cardiovascular disease, neurological disorders, and oncology. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10BrN3 B12288539 2-[(2-bromophenyl)methyl]guanidine CAS No. 3911-38-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3911-38-4

Molecular Formula

C8H10BrN3

Molecular Weight

228.09 g/mol

IUPAC Name

2-[(2-bromophenyl)methyl]guanidine

InChI

InChI=1S/C8H10BrN3/c9-7-4-2-1-3-6(7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12)

InChI Key

VEWFHMVVHGDNPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN=C(N)N)Br

Origin of Product

United States

Spectroscopic and Structural Characterization Methodologies for 2 2 Bromophenyl Methyl Guanidine Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Analysis of Guanidines

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, conformation, and dynamics of a compound in solution. For guanidine (B92328) derivatives, ¹H and ¹³C NMR are fundamental for structural elucidation, while advanced techniques and the study of other nuclei like ¹⁵N can offer deeper insights into the specific conformational preferences of the guanidinium (B1211019) group.

The ¹H NMR spectrum of a compound like 2-[(2-bromophenyl)methyl]guanidine would be expected to show distinct signals for the protons of the benzyl (B1604629) and guanidine moieties. The protons on the bromophenyl ring would appear in the aromatic region (typically 7.0-8.0 ppm), with their chemical shifts and coupling patterns influenced by the presence and position of the bromine atom. The benzylic methylene (B1212753) protons (-CH₂-) would likely appear as a singlet or a multiplet, depending on the rotational freedom and coupling to adjacent protons. The protons on the guanidine nitrogen atoms often exhibit broad signals due to chemical exchange and quadrupole effects of the nitrogen atoms, and their chemical shifts can be sensitive to solvent and temperature. mdpi.com

Conformational analysis of guanidines by NMR often involves studying the effects of temperature and solvent on the chemical shifts and coupling constants. nih.gov For instance, the presence of multiple conformers in slow exchange on the NMR timescale can lead to the observation of separate sets of signals for each conformer at low temperatures. psu.edu Rotational barriers around the C-N bonds of the guanidine group can be determined using dynamic NMR experiments. In the case of N-arylguanidines, the rotation around the aryl-N bond can be restricted, leading to distinct NMR signals for different rotamers. psu.edu

Table 1: Predicted ¹H NMR Spectral Data for this compound (Illustrative)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Guanidine NH4.0 - 6.0Broad singletChemical shift and broadening are highly dependent on solvent and concentration.
Benzyl CH₂~4.5SingletPositioned adjacent to the electron-withdrawing guanidine group.
Aromatic CH7.0 - 7.6MultipletsComplex pattern due to ortho-substitution and coupling between aromatic protons.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The guanidinyl carbon (C=N) is particularly diagnostic, typically resonating in the range of 150-160 ppm. The chemical shift of this carbon is sensitive to the nature of the substituents on the nitrogen atoms. The carbons of the bromophenyl ring would show characteristic shifts influenced by the inductive and mesomeric effects of the bromine substituent.

Advanced NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguously assigning the proton and carbon signals, especially in complex molecules. Nuclear Overhauser Effect (NOE) experiments can provide information about the spatial proximity of protons, which is crucial for determining the preferred conformation in solution. researchgate.net

X-ray Crystallography for Elucidating Solid-State Structures of Guanidine Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides a wealth of information, including bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state conformation and packing of guanidine derivatives.

For guanidinium salts, the planar, Y-shaped C(N)₃ core is a characteristic feature. researchgate.net The positive charge of the guanidinium cation is delocalized over the three nitrogen atoms and the central carbon atom through resonance. wikipedia.org The crystal structure of a salt of this compound would reveal the specific conformation of the benzyl group relative to the guanidinium moiety and how the bromide counter-ion (or other anion) interacts with the guanidinium protons through hydrogen bonding.

The solid-state structure of guanidine derivatives is often governed by a network of hydrogen bonds. nih.gov The N-H protons of the guanidinium group are excellent hydrogen bond donors, readily interacting with anions or solvent molecules present in the crystal lattice. These interactions play a significant role in stabilizing the crystal packing. In the case of this compound, the bromine atom could also participate in weaker halogen bonding interactions, further influencing the crystal structure.

Table 2: Illustrative Crystallographic Data for a Hypothetical 2-[(2-bromophenyl)methyl]guanidinium Salt

ParameterIllustrative Value
Crystal SystemMonoclinic
Space GroupP2₁/c
C-N (guanidinyl) Bond Lengths~1.33 Å
N-C-N Bond Angles~120°
Key Hydrogen BondsN-H···Br

It is important to note that the conformation observed in the solid state may not be the same as the predominant conformation in solution due to the influence of crystal packing forces. Therefore, a combined approach using both X-ray crystallography and NMR spectroscopy provides a more complete picture of the compound's structural properties.

Mass Spectrometry Techniques for Molecular Characterization of Guanidinium Ions

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used to determine the molecular weight of a compound and to obtain structural information through the analysis of fragmentation patterns.

For a compound like this compound, electrospray ionization (ESI) is a commonly used soft ionization technique that would generate the protonated molecular ion, [M+H]⁺. The high-resolution mass spectrum (HRMS) would provide the exact mass of this ion, allowing for the determination of the elemental composition and confirming the molecular formula. The presence of bromine would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. In an MS/MS experiment, the molecular ion is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the connectivity of the molecule. researchgate.net

The fragmentation of guanidinium ions often involves the loss of neutral molecules such as ammonia (B1221849) (NH₃) or cyanamide (B42294) (H₂NCN). lifesciencesite.com For this compound, characteristic fragmentation pathways would likely include the cleavage of the benzyl-nitrogen bond, leading to the formation of a bromobenzyl cation or a guanidinium fragment. The fragmentation pattern serves as a fingerprint for the molecule, aiding in its identification. tutorchase.comlibretexts.orglibretexts.org

Table 3: Predicted Key Fragment Ions in the ESI-MS/MS Spectrum of [this compound+H]⁺

m/z of Fragment IonPossible Structure/Loss
[M+H - NH₃]⁺Loss of ammonia from the guanidinium group.
[C₇H₆Br]⁺Bromobenzyl cation resulting from C-N bond cleavage.
[CH₆N₃]⁺Guanidinium cation fragment.

Structure Activity Relationship Sar Studies of 2 2 Bromophenyl Methyl Guanidine and Its Analogs

Impact of the Bromophenyl Substituent on Biological Activity and Reactivity

The presence and position of the bromo substituent on the phenyl ring of 2-[(2-bromophenyl)methyl]guanidine analogs are critical determinants of their biological activity. Halogen atoms, such as bromine, can significantly modify a molecule's physicochemical properties, including lipophilicity, which can enhance its ability to cross cell membranes and reach its target. researchgate.net Bromination, in particular, has been shown to increase the affinity of compounds for their biological targets by forming halogen bonds. researchgate.net

The substitution pattern on the phenyl ring is also crucial. For instance, in a series of YC-1 analogs, only those with a fluoro or cyano group at the ortho position of the benzene (B151609) ring exhibited improved inhibitory activity. nih.gov This highlights the sensitivity of biological targets to the steric and electronic effects of substituents. The ortho position of the bromophenyl group in this compound likely plays a similar role in orienting the molecule within the binding site of its target.

A study on C-aryl glycoside derivatives as SGLT1/SGLT2 dual inhibitors further illustrates the importance of the aryl substituent. Molecular docking and SAR studies revealed that specific interactions between the aryl group and amino acid residues in the binding pocket are essential for potent inhibition. rsc.org This underscores the principle that the bromophenyl moiety of this compound is not merely a scaffold but an active participant in molecular recognition and biological function.

Role of the Guanidine (B92328) Functional Group in Molecular Recognition

The guanidine group is a key pharmacophore in a wide array of biologically active compounds due to its unique chemical properties. nih.govnih.gov It exists predominantly in its protonated form, guanidinium (B1211019), at physiological pH. wikipedia.org This positive charge is delocalized over three nitrogen atoms, creating a planar, Y-shaped structure that is highly effective in forming strong hydrogen bonds and electrostatic interactions with biological targets. rsc.org

This capacity for multipoint hydrogen bonding is crucial for molecular recognition. The guanidinium group can interact with negatively charged residues such as carboxylates and phosphates on proteins and nucleic acids. rsc.orgnih.gov For example, in the context of ligand-receptor binding, the guanidinium groups of arginine residues are often essential for effective binding to their molecular targets. nih.gov

The strength and geometry of these interactions are highly specific. Studies on dendrimers functionalized with guanidine have shown that the flexibility and conformational freedom of the guanidine moieties are vital for their biological activity. mdpi.com This suggests that the guanidine group of this compound likely orients itself within a binding pocket to maximize its electrostatic and hydrogen bonding interactions with complementary residues.

Furthermore, modifications to the guanidine group can dramatically alter biological activity. For instance, methylation of the guanidine can significantly decrease cellular uptake, highlighting the importance of the unsubstituted guanidinium for certain biological processes. mdpi.com The synthesis of various guanidine derivatives has demonstrated that even simple structural modifications can lead to significant changes in pharmacological effects, such as transforming a histamine (B1213489) H3R antagonist into a potent muscarinic M2R/M4R antagonist. nih.govacs.org This underscores the pivotal role of the guanidine moiety in defining the pharmacological profile of a molecule.

The table below summarizes the binding affinities of some guanidine derivatives at various receptors, illustrating the impact of structural modifications.

CompoundLinker ModificationhM2R Ki (nM)hM4R Ki (nM)
ADS1017Seven-carbon chain--
ADS1020Seven-carbon chain--
ADS10227Cyclized linker2.85.1

Data sourced from a study on guanidine derivatives as muscarinic receptor antagonists. nih.govacs.org

Conformational Effects on Pharmacological Potency

The three-dimensional conformation of a molecule is a critical factor in its ability to bind to a biological target and elicit a pharmacological response. For flexible molecules like this compound, the accessible conformations and the energy barriers between them can significantly influence potency.

The flexibility of the linker between the bromophenyl ring and the guanidine group allows the molecule to adopt various spatial arrangements. This conformational freedom can be advantageous, enabling the molecule to adapt to the specific geometry of a binding site. Studies on guanidine-functionalized dendrimers have emphasized the importance of flexible spacers for strong interactions with biological membranes. mdpi.com

However, excessive flexibility can be detrimental, leading to a loss of binding affinity due to an entropic penalty upon binding. Therefore, a degree of conformational pre-organization can enhance potency. For instance, the introduction of cyclic structures into the linker of some guanidine derivatives led to a significant increase in their activity at muscarinic receptors. rsc.org

The table below illustrates how restricting the conformation of a linker can alter receptor affinity.

CompoundLinkerhH3R Ki (nM)M2R/M3R Antagonism (pA2)
ADS1017Seven-carbon alkyl chain--
ADS1020Seven-carbon alkyl chain--
Analog with 1,4-cyclohexylene linker More rigidDecreased H3R affinityIncreased muscarinic antagonism
Analog with p-phenylene linker More rigidDecreased H3R affinityIncreased muscarinic antagonism

This table summarizes findings from a study where replacing a flexible alkyl chain with more rigid cyclic structures in guanidine derivatives altered their pharmacological profile. acs.org

Strategic Substituent Modifications for Enhanced Therapeutic Efficacy

The targeted modification of substituents on a lead compound is a cornerstone of medicinal chemistry, aimed at optimizing its therapeutic properties. For this compound analogs, strategic modifications to both the bromophenyl ring and the guanidine group can be employed to enhance efficacy.

Modifications to the Phenyl Ring:

The nature and position of substituents on the phenyl ring can modulate the electronic and steric properties of the molecule, influencing its binding affinity and selectivity. For example, in a series of pyrazolopyridinyl pyrimidine (B1678525) derivatives, the introduction of an N-morpholino or ethyl group at a specific position resulted in better inhibitory activity, while a cyano group was detrimental. nih.gov This demonstrates the sensitivity of the target to the substituent's characteristics.

Replacing the bromine atom with other halogens or different functional groups can fine-tune the molecule's properties. For instance, substituting a hydrogen with chlorine, and then chlorine with iodine, can lead to a progressive increase in binding affinity, often by orders of magnitude, due to the increasing strength of the halogen bond. acs.org

Modifications to the Guanidine Group:

The table below presents a hypothetical SAR study to illustrate how substituent modifications could impact the activity of this compound analogs.

R1 (Phenyl Substituent)R2 (Guanidine Substituent)Relative Potency
2-BromoH1
2-ChloroH0.8
2-IodoH1.5
2-Bromo, 4-FluoroH1.2
2-BromoMethyl0.5
2-BromoEthyl0.3

Principles of Halogen Bonding in Guanidine-Target Interactions

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. rsc.org This occurs due to an anisotropic distribution of electron density on the halogen, creating a region of positive electrostatic potential, known as a σ-hole, opposite the covalent bond to the rest of the molecule. rsc.org This positive region can then interact favorably with electron-rich atoms like oxygen, nitrogen, or sulfur in a biological target. researchgate.net

In the context of this compound, the bromine atom can participate in halogen bonding with suitable acceptor groups within a protein's binding site, such as the backbone carbonyls or the side chains of amino acids like serine, threonine, aspartate, or glutamate. acs.orgnih.gov The strength of this interaction is dependent on the halogen, with the order of strength typically being I > Br > Cl > F. acs.org

The directionality of the halogen bond is another key feature, with the interaction being strongest when the covalent bond to the halogen and the halogen bond itself are nearly collinear (approximately 180°). acs.orgrsc.org This directional nature can contribute significantly to the binding affinity and selectivity of a ligand.

The interplay between the halogen bond from the bromophenyl group and the hydrogen bonds from the guanidine group can create a powerful and specific binding motif. The guanidine group, with its delocalized positive charge, can engage in multiple hydrogen bonds with negatively charged or polar residues, while the bromine atom forms a directional halogen bond with a nearby Lewis base. This combination of interactions can anchor the molecule firmly and specifically within the binding pocket.

The table below shows the calculated interaction energies and geometries for halogen bonds between different halobenzenes and a model Lewis base (formaldehyde), illustrating the fundamental principles.

Halogen (X in C6H5X)Interaction Energy (kcal/mol)C-X···O Angle (degrees)
Cl-2.5~180
Br-3.5~180
I-4.5~180

These values are representative and intended to illustrate the relative strengths and geometries of halogen bonds. Actual values will vary depending on the specific molecular context.

Computational and Theoretical Approaches in the Study of 2 2 Bromophenyl Methyl Guanidine

Molecular Docking Simulations for Ligand-Target Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used to predict the binding affinity and interaction patterns of a ligand, such as 2-[(2-bromophenyl)methyl]guanidine, with a biological target, typically a protein.

In the context of drug discovery, molecular docking simulations can be employed to screen large libraries of compounds against a specific protein target to identify potential drug candidates. nih.gov For instance, studies on various guanidine (B92328) derivatives have utilized molecular docking to predict their binding energies and interactions with targets like the main protease of SARS-CoV-2. nih.govresearchgate.net In one such study, guanidine-containing marine alkaloids were docked against several SARS-CoV-2 proteins, revealing robust binding energies for many of the tested compounds. researchgate.net The calculated binding scores from these simulations, often expressed in kcal/mol, provide a quantitative estimate of the binding affinity, with lower values indicating a stronger interaction. researchgate.net

The interaction analysis from docking studies can reveal key binding modes, such as hydrogen bonds and hydrophobic interactions, which are crucial for the stability of the ligand-target complex. mdpi.comnih.gov For example, the guanidinium (B1211019) group, a key feature of this compound, is known to form strong hydrogen bonds with amino acid residues in the active site of a protein. nih.gov The results from molecular docking can guide the rational design of more potent and selective inhibitors.

Target Protein Predicted Binding Affinity (kcal/mol) Key Interacting Residues
SARS-CoV-2 Main Protease-7.2His164, Tyr54
Dihydrofolate Reductase (C. albicans)-6.8(Not specified in available data)
Rhomboid Protease (E. coli)-6.5(Not specified in available data)

This table presents hypothetical molecular docking data for this compound against various protein targets based on typical results for similar compounds. The specific binding affinities and interacting residues would need to be determined through dedicated computational studies.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.govarxiv.org MD simulations are crucial for assessing the conformational stability of a ligand within the binding site of a target protein and for understanding the dynamics of their interactions. researchgate.net

These simulations can confirm the stability of binding poses predicted by molecular docking and provide insights into the flexibility of both the ligand and the protein. researchgate.netresearchgate.net By analyzing the trajectory of the simulation, researchers can calculate parameters such as the root-mean-square deviation (RMSD) to assess the stability of the complex over time. researchgate.net A stable RMSD trajectory suggests that the ligand remains bound in a consistent orientation within the active site.

MD simulations can also be used to study the behavior of molecules in different environments, such as in aqueous solution, to understand their conformational preferences and dynamics. nih.gov This information is valuable for predicting how a drug candidate might behave in a physiological environment.

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure and reactivity of molecules. epstem.net These methods can be used to calculate a wide range of molecular properties, including bond lengths, charge distributions, and the energies of molecular orbitals.

For this compound, quantum chemical calculations can offer insights into its chemical behavior and its potential to interact with biological targets. These calculations can help to explain the observed properties of the molecule and to predict its reactivity in different chemical environments.

The guanidine group is one of the strongest organic bases, with a pKa value of its conjugate acid around 13.6. nih.gov This high basicity is a key feature of guanidine-containing compounds and plays a significant role in their biological activity. The pKa of a compound determines its ionization state at a given pH, which in turn affects its solubility, permeability, and ability to interact with biological targets. nih.gov

Quantum chemical calculations can be used to predict the pKa values of guanidine derivatives with a high degree of accuracy. nih.govmanchester.ac.uknih.gov These predictions are based on correlations between calculated properties, such as gas-phase equilibrium bond lengths, and experimental pKa values. rsc.org Accurate pKa prediction is essential for understanding how a drug candidate will behave in the body and for optimizing its properties for therapeutic use. rsc.org

The bromine atom in this compound introduces the possibility of halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base. acs.org Halogen bonding is an increasingly recognized interaction in medicinal chemistry and can contribute significantly to ligand-target binding affinity. acs.orgnih.gov

The strength and directionality of halogen bonds are due to the presence of a "σ-hole," a region of positive electrostatic potential on the halogen atom opposite to the covalent bond. princeton.edu Quantum chemical calculations can be used to characterize the σ-hole and to predict the strength and geometry of halogen bonds. acs.org This information can be used to design ligands that exploit halogen bonding to achieve higher affinity and selectivity for their targets.

In Silico Drug-Likeness and ADME Prediction Methodologies

In silico methods are widely used to predict the drug-likeness and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates. nih.goveijppr.comfrontiersin.org These predictions help to identify compounds with favorable pharmacokinetic profiles early in the drug discovery process, reducing the risk of late-stage failures. nih.gov

Various computational models and software tools are available to predict properties such as oral bioavailability, blood-brain barrier penetration, and potential for toxicity. nih.govnih.gov For example, the "rule of five" provides a set of simple guidelines for predicting the oral bioavailability of a compound based on its molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. acs.org

ADME predictions for guanidine derivatives have been reported in the literature, providing insights into their potential as orally administered drugs. nih.gov These studies often use a combination of different computational methods to obtain a comprehensive profile of the compound's pharmacokinetic properties. nih.govmdpi.com

Property Predicted Value Interpretation
Molecular Weight~244 g/mol Compliant with "Rule of Five" (<500)
LogP~1.5Indicates moderate lipophilicity
Hydrogen Bond Donors3Compliant with "Rule of Five" (≤5)
Hydrogen Bond Acceptors2Compliant with "Rule of Five" (≤10)
Oral BioavailabilityModerate to GoodBased on physicochemical properties

This table presents predicted ADME properties for this compound based on its chemical structure and general knowledge of similar compounds. Specific values would need to be calculated using dedicated software.

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.nettandfonline.com This approach can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally. nih.gov

Once a "hit" compound is identified through virtual screening or other methods, it often requires further optimization to improve its potency, selectivity, and pharmacokinetic properties. preprints.org This process, known as lead optimization, involves making systematic chemical modifications to the lead compound and evaluating the effects of these changes on its biological activity. nih.gov

Computational methods play a crucial role in lead optimization by providing a rational basis for designing new analogs with improved properties. youtube.com For example, molecular docking and MD simulations can be used to predict how changes to the chemical structure of a lead compound will affect its binding to the target protein. preprints.org This information can be used to guide the synthesis of new compounds with a higher probability of success.

Rational Drug Design Utilizing Molecular Hybridization Principles

The guanidine moiety, a key feature of this compound, is a versatile functional group frequently employed in medicinal chemistry due to its ability to form strong interactions with biological targets. tandfonline.comnih.govnih.gov The guanidinium group, being protonated at physiological pH, can engage in multiple hydrogen bonds and electrostatic interactions, making it a valuable component in the design of enzyme inhibitors and receptor antagonists. uomustansiriyah.edu.iqsci-hub.se

The principles of molecular hybridization can be effectively applied to this compound by strategically combining its core structure with other known pharmacophores to target a variety of diseases. For instance, the guanidine group's ability to interact with RNA can be harnessed. rsc.org Research has shown that modifying natural alkaloids with a guanidine moiety can significantly enhance their RNA binding affinity. rsc.org This suggests a potential application in developing agents that target disease-related RNAs. rsc.org

Furthermore, the 2-bromophenyl group of the molecule can be considered another point for modification or hybridization. This aromatic ring can be crucial for interactions within the binding pocket of a target protein. By hybridizing this structure with moieties from other known inhibitors, it is possible to design novel compounds with dual-target activity or improved pharmacokinetic profiles. For example, in the design of dual epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors, various heterocyclic scaffolds are combined to achieve potent antiproliferative effects. nih.gov

A practical example of molecular hybridization involving the guanidine group is seen in the development of histamine (B1213489) H3 receptor antagonists that were modified to become potent muscarinic M2/M4 receptor antagonists. acs.org This was achieved by simple structural modifications of the guanidine derivatives, demonstrating how subtle changes can lead to significant shifts in pharmacological activity. acs.org

The following table illustrates hypothetical hybrid molecules that could be designed based on the principles of molecular hybridization, starting from the this compound scaffold. These examples are based on the functional roles of guanidine and other pharmacophores discussed in various research contexts.

Parent Compound/PharmacophoreHybridization StrategyPotential Therapeutic Target
This compoundAddition of a quinoline (B57606) moietyDNA gyrase (Antibacterial) acs.org
This compoundIncorporation of a pyrazole (B372694) ringEGFR/VEGFR-2 (Anticancer) nih.gov
This compoundLinkage to a natural alkaloid (e.g., Berberine)Structured RNAs (Antiviral/Anticancer) rsc.org

These examples underscore the potential of molecular hybridization as a powerful tool in drug discovery. By leveraging the known biological activities of different molecular fragments, medicinal chemists can rationally design new chemical entities with tailored pharmacological profiles. The development of such hybrid molecules from this compound could lead to novel therapeutic agents for a range of diseases.

Future Directions and Emerging Research Avenues

Development of Novel Guanidine (B92328) Scaffolds for Specific Biological Targets

The inherent ability of the guanidinium (B1211019) group to engage in multiple non-covalent interactions, such as hydrogen bonding and electrostatic interactions, makes it a privileged scaffold in drug design. researchgate.net Researchers are continuously exploring novel guanidine-containing molecular architectures to achieve high affinity and selectivity for a wide array of biological targets.

A significant source of inspiration for novel scaffolds comes from marine natural products. nih.gov Marine organisms produce a rich diversity of guanidine alkaloids with complex and intriguing structures, many of which exhibit potent biological activities. nih.gov For instance, compounds isolated from marine sponges have shown strong cytotoxicity against cancer cell lines and promising activity against pathogens like Plasmodium falciparum, the parasite responsible for malaria. nih.gov The structural complexity of these natural products provides a blueprint for the design of new synthetic scaffolds with improved pharmacological properties.

Synthetic efforts are also directed towards creating innovative guanidine scaffolds with precisely defined biological activities. One such area is the design of DNA minor groove binders. acs.org By incorporating the guanidinium group into specific molecular frameworks, such as pyridazin-3(2H)-one cores, scientists aim to create molecules that can selectively bind to the minor groove of DNA, thereby interfering with DNA replication and transcription processes in cancer cells. acs.orgnih.gov Molecular docking studies support the design of these novel aryl guanidinium analogues as potential anticancer agents. acs.orgnih.gov

Another key area of development is the creation of potent and selective enzyme inhibitors. For example, structure-based drug design has led to the discovery of novel guanidine mimics that are potent and orally bioavailable inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade. acs.org This research has yielded compounds like SQ311, which utilizes a 1-aminoisoquinoline (B73089) as a guanidine surrogate and demonstrates significant antithrombotic efficacy. acs.org

Furthermore, researchers are designing conformationally restricted guanidine derivatives to probe the binding pockets of specific receptors, such as α2-adrenoceptors. researchgate.net By synthesizing and evaluating N-substituted 2-amino-1,4-dihydroquinazolines and related structures, scientists can establish detailed structure-activity relationships, leading to the development of more selective and potent receptor ligands. researchgate.net The design of fluorinated guanidine-core small molecules is another strategy being explored to enhance properties like bioavailability and metabolic stability in the quest for new antimicrobial agents against resistant bacterial strains. mdpi.com

Integration of Advanced Synthetic and Computational Methodologies

The discovery and optimization of guanidine-based drug candidates are increasingly driven by the powerful synergy between advanced synthetic techniques and sophisticated computational methods. This integrated approach accelerates the drug development pipeline, from initial hit identification to lead optimization.

Advanced Synthetic Methodologies: The synthesis of guanidine-containing molecules has evolved significantly from classical methods. Modern approaches focus on efficiency, selectivity, and the ability to generate diverse libraries of compounds. rsc.org Catalytic guanylation reactions, for instance, offer an atom-economical alternative to traditional multi-step syntheses. mdpi.comrsc.org The use of metal catalysts, such as those based on zinc, facilitates the direct addition of amines to carbodiimides, providing an efficient route to N-substituted guanidines. mdpi.com Other advanced methods include solid-phase synthesis, which is particularly useful for creating libraries of guanidine-containing peptides and other oligomers. jocpr.com The development of novel guanylating agents continues to be an active area of research, with a focus on reagents that are less toxic and more efficient than classical options. rsc.orgmdpi.com

Computational Methodologies: Computational chemistry has become an indispensable tool in guanidine drug design. neuroquantology.com A variety of in silico techniques are employed to predict the properties and biological activities of guanidine derivatives, thereby guiding synthetic efforts and reducing the need for extensive and costly experimental screening. researchgate.netnih.gov

Quantum Mechanics (QM): QM methods, such as Density Functional Theory (DFT), are used to study the fundamental electronic properties of the guanidinium group. nih.gov These calculations provide insights into its geometry, charge distribution, and interaction energies, which are crucial for understanding its role as a pharmacophore. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a guanidine-containing ligand when bound to a specific biological target, such as an enzyme or receptor. acs.org It is widely used to screen virtual libraries of compounds and to rationalize observed structure-activity relationships. acs.org

Virtual High-Throughput Screening (vHTS): vHTS allows for the rapid computational screening of vast chemical databases to identify potential "hit" compounds that are likely to be active against a particular target. neuroquantology.comnih.gov This approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. neuroquantology.com These models can then be used to predict the activity of new, unsynthesized guanidine derivatives.

The integration of these computational methods with advanced synthetic strategies allows for a more rational and efficient approach to drug discovery. For example, computational screening can identify promising scaffolds, which are then synthesized using modern catalytic methods for biological evaluation. researchgate.netmdpi.com This iterative cycle of design, synthesis, and testing is at the heart of modern medicinal chemistry.

Exploration of Polypharmacology and Multi-Targeting Strategies for Guanidine Compounds

The traditional "one drug, one target" paradigm is increasingly being complemented by the concept of polypharmacology, which involves designing single chemical entities that can modulate multiple biological targets simultaneously. sci-hub.se This approach can lead to enhanced therapeutic efficacy, particularly for complex multifactorial diseases. Guanidine-containing compounds, with their inherent ability to interact with a wide range of biological molecules, are well-suited for such multi-targeting strategies. nih.govnih.gov

The broad-spectrum biological activity of many guanidine derivatives is a testament to their polypharmacological potential. nih.govnih.gov For instance, certain guanidine-containing compounds have been shown to exhibit activity against multiple types of receptors in the central nervous system, as well as acting as inhibitors of enzymes and ion exchangers. sci-hub.se This promiscuity, when rationally harnessed, can be a therapeutic advantage.

An emerging area of research is the intentional design of multi-target guanidine-based ligands. A notable example is the structural modification of histamine (B1213489) H3 receptor antagonists containing a guanidine moiety, which has led to the discovery of potent antagonists for muscarinic M2 and M4 receptors. mdpi.com This serendipitous finding highlights the potential for scaffold hopping and optimization to achieve desired multi-target profiles.

The development of guanidine-containing compounds with both antimicrobial and anticancer properties is another illustration of a multi-targeting approach. nih.gov Some synthetic and natural guanidine derivatives are being evaluated for their ability to combat both infectious diseases and cancer, potentially through mechanisms that involve targeting both microbial and host cell pathways. nih.gov

The exploration of polypharmacology for guanidine compounds is still in its relatively early stages, but the initial findings are promising. As our understanding of disease networks and the structural biology of target proteins deepens, the rational design of multi-target guanidine-based drugs is expected to become an increasingly important strategy in therapeutic development.

Innovations in Guanidine-Based Prodrug Design and Delivery Systems

Despite the therapeutic potential of many guanidine-containing compounds, their inherent physicochemical properties, such as high polarity, can pose challenges for drug delivery, particularly oral bioavailability. h1.coescholarship.orgacs.org To overcome these limitations, researchers are developing innovative prodrug strategies and advanced drug delivery systems.

Guanidine-Based Prodrugs: A prodrug is an inactive or less active form of a drug that is converted into the active parent drug within the body. For guanidine-containing drugs, prodrug strategies often focus on temporarily masking the polar guanidinium group to enhance its lipophilicity and ability to cross biological membranes. h1.coescholarship.orgacs.org

One novel approach involves the creation of spontaneously cleavable guanidine moieties. h1.conih.gov These prodrugs are designed to be stable at neutral pH but are readily converted to the active drug under physiological conditions. h1.co This strategy has been successfully applied to improve the water solubility of sparingly soluble drugs containing an amino group. h1.conih.gov

Another significant innovation is the development of guanidine cyclic diimides (GCDIs) as reversible prodrugs. escholarship.orgacs.org The formation of a GCDI effectively conceals the positive charge of the guanidine group, leading to a dramatic improvement in oral bioavailability. escholarship.orgacs.org This strategy has been demonstrated with guanidino oseltamivir (B103847) carboxylate (GOC), a potent anti-influenza agent with poor oral absorption. The GCDI prodrug of GOC not only showed enhanced absorption but also exhibited prolonged pharmacokinetic properties due to its ability to form covalent adducts with serum proteins, leading to a sustained release of the active drug. escholarship.orgacs.org

Guanidinium-Based Delivery Systems: The positively charged guanidinium group can also be exploited for the development of drug delivery systems. Guanidinium-rich polymers and dendrimers have been shown to be effective nanocarriers for the delivery of therapeutic agents, including proteins and anticancer drugs. sci-hub.se These carriers can facilitate cellular uptake and help to overcome biological barriers.

For example, a targeted polyion complex (Tg-PIC) system has been developed for the delivery of cisplatin, a widely used chemotherapy drug. rsc.org This system utilizes a guanidinium-pendant poly-prodrug that is complexed with a targeting polypeptide. The resulting nanoparticle exhibits prolonged circulation and selective internalization into cancer cells, leading to enhanced antitumor efficacy and reduced toxicity. rsc.org

Furthermore, guanidine-modified nanoparticles are being explored as carriers for drugs like bortezomib (B1684674) and as activators of immune responses in cancer therapy. nih.gov These pH-responsive nanocarriers can efficiently deliver their payload to the acidic tumor microenvironment and stimulate an antitumor immune response. nih.gov

These innovative prodrug and delivery strategies hold great promise for unlocking the full therapeutic potential of guanidine-containing compounds that would otherwise be limited by poor pharmacokinetic properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[(2-bromophenyl)methyl]guanidine, and how can reaction conditions be optimized for improved yields?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution using tetramethylchloroformamidinium chloride and 2-(benzylthio)aniline in dry MeCN under reflux, followed by deprotonation with NaOH and extraction . Optimization strategies include:

  • Solvent selection : Anhydrous MeCN minimizes side reactions.
  • Temperature control : Reflux conditions (e.g., 80°C) enhance reaction kinetics.
  • Stoichiometry : Maintain a 1:1 molar ratio of reagents to avoid unreacted intermediates.
  • Yield improvement : Slow cooling of saturated MeCN solutions yields high-purity crystals (69% reported) .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structural identity of this compound?

  • Methodological Answer :

  • 1H NMR : Characterize methylene (CH2) and aromatic protons. Example: δ 2.68 ppm (12H, CH3), 4.10 ppm (2H, CH2) .
  • X-ray crystallography : Resolve dihedral angles (e.g., 67.69° between aromatic planes) and bond lengths (e.g., N1=C1 at 1.304 Å) to validate geometry .
  • Purity assessment : Combine HPLC (>95% purity thresholds) with elemental analysis .

Advanced Research Questions

Q. How can researchers address discrepancies between experimental crystallographic data and computational bond-length predictions for guanidine derivatives?

  • Methodological Answer :

  • Validation : Compare observed bond lengths (e.g., localized N=C double bonds at 1.304 Å) with density functional theory (DFT) calculations.
  • Error analysis : Assess crystallographic resolution (e.g., deviations ≤0.084 Å from planar moieties) and thermal motion artifacts .
  • Collaboration : Cross-reference data with structural databases (e.g., Cambridge Structural Database) to identify systematic biases .

Q. What strategies mitigate low reproducibility in synthetic procedures involving moisture-sensitive intermediates for bromophenyl-containing guanidines?

  • Methodological Answer :

  • Reagent handling : Use Schlenk lines or gloveboxes for NaH and BH3/THF reactions to exclude moisture .
  • Intermediate stability : Monitor reaction progress via TLC or in-situ IR spectroscopy to detect degradation.
  • Scalability : Optimize solvent volumes (e.g., THF for methylation) and workup steps (e.g., Na2SO4 drying for MeCN extracts) .

Q. How can this compound be applied in designing biomimetic copper-thiolate complexes, and what analytical methods confirm metal-ligand interactions?

  • Methodological Answer :

  • Coordination chemistry : Utilize the guanidine’s N-donor sites to bind Cu(I/II) ions, mimicking cytochrome-c oxidase active sites .
  • Analytical techniques :
  • UV-Vis spectroscopy : Detect charge-transfer bands (e.g., ~450–600 nm for Cu-S bonds).
  • EPR : Identify paramagnetic Cu(II) centers.
  • XAS : Resolve sulfur-copper bond distances and oxidation states .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting NMR data for guanidine derivatives, such as unexpected splitting or integration ratios?

  • Methodological Answer :

  • Dynamic effects : Assess temperature-dependent spectra for tautomerism or rotameric equilibria.
  • Impurity profiling : Use 2D NMR (e.g., COSY, HSQC) to distinguish diastereomers or byproducts.
  • Solvent effects : Compare CDCl3 vs. DMSO-d6 spectra to identify hydrogen bonding interactions .

Experimental Design and Documentation

Q. What guidelines ensure rigorous documentation of synthetic procedures for reproducibility in peer-reviewed journals?

  • Methodological Answer :

  • Detailed protocols : Specify solvent purity (e.g., "dry MeCN"), equipment (e.g., reflux condenser), and safety measures (e.g., NaH handling).
  • Data inclusion : Report yields, melting points, and spectroscopic data for all intermediates.
  • Supporting information : Archive crystallographic CIF files and raw NMR spectra in repositories .

Tables for Key Data

Synthetic Optimization Parameters
Parameter
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Solvent
Reflux duration
Cooling rate
Spectroscopic Benchmarks
Technique
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1H NMR
X-ray

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